Lithium formate

概要

説明

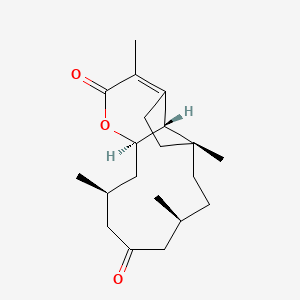

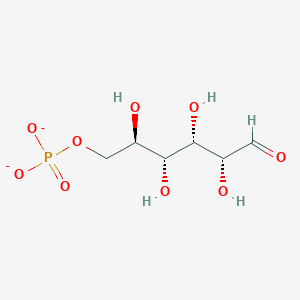

Lithium formate is a chemical compound with the molecular formula CHLiO2 . It is used as a lithium salt uniformly mixed with a lithium-ion cathode material precursor . The molecular weight of lithium formate is 52.0 g/mol .

Synthesis Analysis

Lithium formate can be synthesized through a sol-gel method that includes the pyrolysis of a colloidal mixture of aluminum hydroxide sol and lithium formate . This method is advantageous as it does not emit nitrogen oxide, unlike other combustion methods, and it provides a high homogeneity of the product .Molecular Structure Analysis

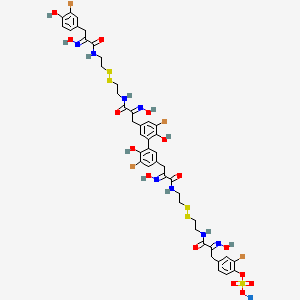

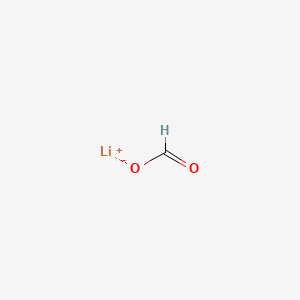

The molecular structure of lithium formate consists of a lithium ion (Li+) and a formate ion (HCOO-) . The InChI representation of lithium formate isInChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 . Chemical Reactions Analysis

Lithium formate is involved in various chemical reactions. For instance, it is used in the mechanochemical reaction for recycling lithium from cathode materials of different chemistries such as LiCoO2, LiMn2O4, Li(CoNiMn)O2, and LiFePO4 .Physical And Chemical Properties Analysis

Lithium formate is a white powder with a melting point of 273°C . It is soluble in water . The compound is reactive, though less so than other alkali metals .科学的研究の応用

Application in Radiotherapy Dosimetry

Specific Scientific Field

This application falls under the field of Medical Physics , specifically Radiotherapy Dosimetry .

Summary of the Application

Lithium formate monohydrate (LFM) is used in Electron Paramagnetic Resonance (EPR) dosimetry in radiotherapy. The nondestructive nature of EPR dosimetry allows for repetitive recording by the same dosimeter, increasing the reliability of data .

Methods of Application

In previous studies, solid paraffin was needed as a binder material to make the LFM EPR dosimeter stable and nonfragile. However, this study proposes a newly designed pure LFM EPR dosimeter created by inserting LFM into a 3D-printed container . The dosimeters were irradiated using a clinical linear accelerator, and the EPR spectra of the dosimeters were acquired using a Bruker EMX EPR spectrometer .

Results or Outcomes

The results show that the LFM EPR dosimeters have a highly sensitive dose response with good linearity. The energy dependence across each photon and electron energy range seems to be negligible . This suggests that LFM powder in a 3D-printed container is a suitable option for dosimetry of radiotherapy .

Application in Lithium Batteries

Specific Scientific Field

This application falls under the field of Material Science , specifically Battery Technology .

Summary of the Application

Lithium formate is used in the preparation and evaluation of lithium batteries. Improved lithium batteries are in high demand for consumer electronics and electric vehicles .

Methods of Application

To accurately evaluate new materials and components, battery cells need to be fabricated and tested in a controlled environment. For the commonly used coin and small pouch cells, certain key factors and parameters substantially influence the final cell quality and performance .

Results or Outcomes

The performance of lithium batteries, including active materials, binding agents, conductive additives, electrolyte, and membranes, were thoroughly investigated and documented by numerous amounts of published research results .

Application in Acoustics and Optics

Specific Scientific Field

This application falls under the field of Acoustics and Optics .

Summary of the Application

Lithium formate is used in the development of Lithium Tantalate (LT) , which has applications in acoustics and optics . It is expected that the applications of LT in 5G, 6G, Surface Acoustic Wave (SAW) filters, crystal nonlinear optical devices, and waveguides will achieve additional breakthroughs .

Methods of Application

The methods of application involve the use of Lithium formate in the preparation of LT. The LT is then used in various devices related to acoustics and optics .

Results or Outcomes

The results or outcomes of this application are not specified in the source. However, it is expected that the applications of LT in various fields will achieve additional breakthroughs .

Application in Lithium Metal Batteries

Summary of the Application

Lithium formate is used in the development of Lithium Metal Batteries . Tremendous efforts have been devoted to stabilize the Li metal, including the application of solid electrolytes substituting the traditional liquid electrolyte to suppress Li dendrite growth .

Methods of Application

The methods of application involve the use of Lithium formate in the preparation of Lithium Metal Batteries. Various strategies have been employed to stabilize the Li metal, including the application of solid electrolytes substituting the traditional liquid electrolyte to suppress Li dendrite growth .

Results or Outcomes

The results or outcomes of this application are not specified in the source. However, it is expected that the development of more advanced batteries with high energy density and low lost is highly demanded .

Safety And Hazards

将来の方向性

The future of lithium formate is closely tied to advancements in battery technology. Researchers and manufacturers continuously work towards enhancing lithium-ion batteries’ performance, capacity, and safety . Lithium formate’s role in these advancements is significant, especially in the formation process of lithium-ion battery (LIB) cell production .

特性

IUPAC Name |

lithium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJKVVZOOEMPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHLiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Lithium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0060303 | |

| Record name | Lithium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Monohydrate: Colorless or white solid; [Merck Index] Soluble in water (250 g/L); [ChemIDplus] | |

| Record name | Formic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium formate | |

CAS RN |

556-63-8 | |

| Record name | Lithium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7QBY030Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)

![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)